2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
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Overview
Description
2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting Janus kinases (JAKs). JAKs are involved in multiple signaling networks relevant to inflammatory diseases. Inhibition of JAKs can modulate disease activity or progression. The compound selectively inhibits JAK3 over JAK1, making it a potential therapeutic agent for diseases where JAK3 is implicated .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound is similar in structure but has different functional groups.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine: Another similar compound with a phenoxy group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for JAK3 inhibition. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects and enhances efficacy .
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-2-5-14-13(18)9-6-15-12-11(9)17-10(7-16-12)8-3-4-8/h6-8H,2-5H2,1H3,(H,14,18)(H,15,16) |
InChI Key |
MNMAXVZXBXAOSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
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